molecular formula C8H17NO B13540790 ((1R,2R)-2-Methoxycyclohexyl)methanamine CAS No. 1909287-02-0

((1R,2R)-2-Methoxycyclohexyl)methanamine

Cat. No.: B13540790
CAS No.: 1909287-02-0
M. Wt: 143.23 g/mol
InChI Key: WVPRQUYUVMSVTI-HTQZYQBOSA-N
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Description

((1R,2R)-2-Methoxycyclohexyl)methanamine: is an organic compound that belongs to the class of cyclohexylamines It is characterized by the presence of a methoxy group attached to the cyclohexane ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,2R)-2-Methoxycyclohexyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (1R,2R)-2-methoxycyclohexanol.

    Conversion to Methanamine: The hydroxyl group of (1R,2R)-2-methoxycyclohexanol is converted to an amine group through a series of reactions, including

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation of intermediates.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

((1R,2R)-2-Methoxycyclohexyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The amine group can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reducing Agents: Sodium cyanoborohydride (NaBH3CN), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), primary amines.

Major Products

    Oxidation Products: Carbonyl compounds such as ketones or aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

((1R,2R)-2-Methoxycyclohexyl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of cyclohexylamines on biological systems.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((1R,2R)-2-Methoxycyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the amine group play crucial roles in its binding affinity and activity. The compound may modulate the activity of specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ((1R,2R)-2-Methylcyclohexyl)methanamine: Similar structure but with a methyl group instead of a methoxy group.

    ((1R,2R)-2-(3-Fluorophenyl)cyclopropyl)methanamine: Contains a fluorophenyl group instead of a methoxy group.

    ((1R,2R)-2-(Pyrrolidin-1-yl)cyclohexyl)methanamine: Contains a pyrrolidinyl group instead of a methoxy group.

Uniqueness

((1R,2R)-2-Methoxycyclohexyl)methanamine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group influences the compound’s reactivity, solubility, and interaction with molecular targets, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

1909287-02-0

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[(1R,2R)-2-methoxycyclohexyl]methanamine

InChI

InChI=1S/C8H17NO/c1-10-8-5-3-2-4-7(8)6-9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1

InChI Key

WVPRQUYUVMSVTI-HTQZYQBOSA-N

Isomeric SMILES

CO[C@@H]1CCCC[C@@H]1CN

Canonical SMILES

COC1CCCCC1CN

Origin of Product

United States

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